Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
Description
The compound is a heterocyclic molecule combining a pyridine ring (substituted with 3,5-dichloro groups) and a 1,2,3-triazole ring (substituted with a methyl group and an ethyl carboxylate).
Properties
Molecular Formula |
C11H10Cl2N4O2 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)10-8(13)4-7(12)5-14-10/h4-5H,3H2,1-2H3 |
InChI Key |
NGRYUWWELTXDHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the formation of the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would typically include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the pyridine or triazole rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's ability to inhibit specific enzymes associated with bacterial resistance mechanisms has been particularly noted .
Antifungal Properties
Similar compounds within the triazole family are known for their antifungal activities. This compound may share these properties due to structural similarities with established antifungal agents .
Interaction with Biological Macromolecules
The compound has been studied for its interactions with proteins and nucleic acids. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .
Study on Antimicrobial Efficacy
In vitro studies conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations. These findings suggest that the compound could serve as a foundation for developing new antibiotics targeting resistant strains of bacteria .
Synthesis and Characterization Research
A study focused on synthesizing derivatives of triazole compounds highlighted the importance of optimizing synthesis routes to enhance yield and purity. The synthesized compounds were characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming the structural integrity necessary for biological activity .
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Limitations of the Evidence
Recommendations for Further Research
To address the knowledge gaps, consult:
- Primary Literature : Search PubMed, SciFinder, or Reaxys for studies on pyridine-triazole hybrids.
- Patents : Investigate pharmaceutical patents for halogenated heterocycles.
- Experimental Data : Perform assays to compare solubility, stability, and bioactivity between the compound and its analogs.
Biological Activity
Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic compound notable for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring and a dichloropyridine moiety, which contribute to its biological activity. The synthesis typically involves cycloaddition reactions like the Huisgen reaction between azides and alkynes, often utilizing copper catalysis to enhance yield and selectivity . The general structure can be represented as follows:
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties. In vitro studies indicate significant effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve inhibition of specific enzymes related to bacterial resistance .
Anticancer Activity
Research has shown that compounds with similar triazole structures often possess anticancer properties. Preliminary studies indicate that this compound may inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition could lead to antiproliferative effects in cancer cell lines such as MCF-7 and HepG2 .
Case Studies
- Antimicrobial Evaluation : A study demonstrated that derivatives of triazole exhibited good inhibition against E. coli and S. aureus, suggesting the potential of this compound in developing new antibiotics .
- Anticancer Research : In another investigation, compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values in the low micromolar range .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of electron-withdrawing groups such as chlorine enhances its interaction with biological targets compared to other similar compounds lacking such substituents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-Methyl-1H-pyrazole-3-carboxylate | Pyrazole ring | Antimicrobial |
| Methyl 1-(4-chlorobenzyl)-1H-pyrazole | Pyrazole with aromatic substitution | Antifungal |
| 5-Methylthiazole | Thiazole ring | Antimicrobial |
The comparative analysis highlights the unique combination of triazole and dichloropyridine in this compound that enhances its biological efficacy compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
